2-(5-Fluoro-2-methoxyphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-2-methoxyphenyl)pyridine is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and methoxy groups on the phenyl ring, along with the pyridine moiety, imparts distinct electronic and steric characteristics to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoro-2-methoxyphenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 5-fluoro-2-methoxyphenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Fluoro-2-methoxyphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-(5-formyl-2-methoxyphenyl)pyridine or 2-(5-carboxy-2-methoxyphenyl)pyridine.
Reduction: Formation of 2-(5-fluoro-2-methoxyphenyl)piperidine.
Substitution: Formation of 2-(5-substituted-2-methoxyphenyl)pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)pyridine is largely dependent on its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s binding affinity to various receptors or enzymes. Additionally, the methoxy group can participate in hydrogen bonding or other interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
2-Fluoropyridine: Lacks the methoxy group, resulting in different electronic properties.
2-(5-Fluoro-2-hydroxyphenyl)pyridine: The hydroxyl group can form stronger hydrogen bonds compared to the methoxy group.
2-(5-Fluoro-2-methylphenyl)pyridine: The methyl group introduces steric hindrance, affecting the compound’s reactivity.
Uniqueness: 2-(5-Fluoro-2-methoxyphenyl)pyridine is unique due to the combination of the fluorine and methoxy groups, which impart distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-15-12-6-5-9(13)8-10(12)11-4-2-3-7-14-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKHNECDENUJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.